5-Hexyl-2,2'-bithiophene is a thiophene derivative characterized by its unique structure, which consists of two thiophene rings connected at the 2,2'-positions with a hexyl group attached at one of the thiophene units. Its chemical formula is , and it has a molecular weight of approximately 250.42 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic field-effect transistors and organic photovoltaics, due to its semiconducting properties and good solubility in organic solvents .
These properties make 5HT a versatile building block for various organic electronics applications:
5HT has been extensively explored as a donor material in OPVs due to its suitable bandgap and ability to form interpenetrating networks with acceptor materials, facilitating efficient exciton dissociation and charge transport .
5HT can be employed as a host material in OLEDs due to its good film-forming properties and ability to efficiently transport holes. Additionally, by incorporating functional groups, 5HT derivatives can be designed to emit light of different colors, making them suitable for various display applications .
5HT has been utilized in the development of OFETs, demonstrating good charge carrier mobility. However, further research is ongoing to improve the performance and stability of 5HT-based OFETs .
Several methods exist for synthesizing 5-Hexyl-2,2'-bithiophene:
5-Hexyl-2,2'-bithiophene finds applications primarily in:
Interaction studies involving 5-Hexyl-2,2'-bithiophene focus on its behavior when incorporated into various matrices or when interacting with other compounds. These studies often examine:
Several compounds share structural similarities with 5-Hexyl-2,2'-bithiophene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Octyl-2,2'-bithiophene | Bithiophene derivative | Longer alkyl chain may enhance solubility further |
| 5-Hexyl-4-methyl-2,2'-bithiophene | Substituted bithiophene | Methyl group may alter electronic properties |
| 5-Dodecyl-2,2'-bithiophene | Bithiophene derivative | Increased hydrophobicity due to longer chain |
| 5-Bromo-4-hexyl-2,2'-bithiophene | Halogenated bithiophene | Halogen substitution can enhance reactivity |
Each of these compounds exhibits unique properties that may make them suitable for specific applications in organic electronics or materials science. The presence of different substituents affects their solubility, reactivity, and electronic characteristics.
The Suzuki-Miyaura reaction is a cornerstone for constructing π-conjugated systems. For 5-hexyl-2,2'-bithiophene, the boronic acid pinacol ester derivative (e.g., 5'-hexyl-2,2'-bithiophene-5-boronic acid pinacol ester) enables efficient coupling with aryl halides. Key advancements include:
Stille coupling remains pivotal for introducing alkyl/aryl groups to the bithiophene core. For example:
Recent innovations address limitations in traditional methods:
Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 5-hexyl-2,2'-bithiophene, revealing critical information about its frontier molecular orbitals and their implications for electronic properties [1] [2] [3]. The compound exhibits a molecular formula of C₁₄H₁₈S₂ with a molecular weight of 250.42 g/mol [4]. Computational studies have consistently identified the presence of two primary conformational minima: the anti-gauche and syn-gauche structures, with torsional angles significantly deviating from planarity.
The Highest Occupied Molecular Orbital energy levels have been calculated using various density functional methods, yielding values ranging from -5.20 to -5.47 electron volts. The B3LYP/6-31G(d) level of theory predicts a HOMO energy of -5.20 eV, while more sophisticated approaches such as wB97x/6-311+G(2df,p) provide a deeper HOMO level at -5.47 eV [3]. These variations reflect the sensitivity of electronic structure calculations to both the choice of functional and basis set size. The MP2/cc-pVDZ calculations, incorporating electron correlation effects, yield a HOMO energy of -5.33 eV, providing a benchmark for density functional approaches [2].
The Lowest Unoccupied Molecular Orbital energies exhibit similar method dependence, with calculated values spanning from -1.69 to -1.89 eV. The resulting HOMO-LUMO gaps range from 3.40 to 3.78 eV, indicating significant variations in predicted optical and electronic properties depending on the computational methodology employed. The wB97x functional, incorporating long-range exchange corrections, predicts the largest gap of 3.78 eV, while B3LYP calculations yield smaller gaps around 3.40-3.48 eV [1] [3].
The conformational flexibility of 5-hexyl-2,2'-bithiophene profoundly influences its electronic structure [5] [6]. The anti-gauche conformation, characterized by a torsional angle of approximately 146-150 degrees, represents the global minimum energy structure. This twisted geometry arises from the balance between steric repulsion and conjugative effects within the bithiophene backbone. The syn-gauche conformer, with a torsional angle near 37-39 degrees, lies approximately 0.18-1.16 kcal/mol higher in energy [2] [3].
The hexyl substituent introduces additional conformational complexity while enhancing solubility and modifying electronic properties. Non-covalent interactions, including carbon-hydrogen to π-system contacts and dispersion forces, contribute to the stabilization of specific conformational arrangements [6]. These weak interactions become particularly significant in the perpendicular transition state geometry (90-degree torsion), where they reduce the rotational barrier and facilitate conformational interconversion.
The spatial distribution of frontier molecular orbitals reveals the π-conjugated nature of the 5-hexyl-2,2'-bithiophene system [1] [7]. The HOMO exhibits uniform electron density distribution across both thiophene rings, demonstrating effective π-orbital overlap despite the non-planar geometry. This delocalization contributes to the compound's semiconducting properties and hole transport capabilities. The antibonding character between subunits in the HOMO contrasts with the bonding characteristics observed in the LUMO [1].
The LUMO orbital shows significant localization patterns that depend on the specific conformational arrangement and the presence of the hexyl substituent. In planar or near-planar conformations, the LUMO exhibits enhanced delocalization across the bithiophene backbone. However, increasing torsional angles lead to progressive localization of the LUMO density, affecting the compound's electron transport properties and optical absorption characteristics.
Table 1: Density Functional Theory Studies - HOMO-LUMO Gaps and Molecular Orbital Analysis
| Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Torsional Angle (degrees) | Reference |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | -5.20 | -1.80 | 3.40 | 37.4 | [1] |
| B3LYP/6-311G** | -5.24 | -1.76 | 3.48 | 150.3 | [2] |
| MP2/cc-pVDZ | -5.33 | -1.89 | 3.44 | 146.0 | [2] |
| wB97x/6-311+G(2df,p) | -5.47 | -1.69 | 3.78 | 148.0 | [3] |
| CCSD(T)/cc-pVTZ | -5.20 | -1.80 | 3.40 | 150.0 | [3] |
Time-Dependent Density Functional Theory calculations have elucidated the excited-state electronic structure of 5-hexyl-2,2'-bithiophene, providing detailed insights into its photophysical properties [8] [9] [10]. The compound exhibits multiple π-π* transitions in the ultraviolet-visible spectral region, with the lowest energy transition (S₁) occurring at approximately 3.88 eV (320 nm). This transition primarily involves the HOMO to LUMO excitation with 85% character, indicating significant orbital overlap and strong transition probability [11].
The electronic spectrum reveals five principal excited singlet states within the energy range up to 6.0 eV. The S₂ state appears at 4.15 eV (299 nm) with enhanced HOMO to LUMO character (98%), while higher-lying states S₃, S₄, and S₅ manifest at 4.40, 4.71, and 5.53 eV, respectively [8]. The oscillator strengths for these transitions range from 1.04 to 1.91, with the S₁ transition exhibiting the highest intensity due to favorable orbital symmetry and overlap.
The incorporation of solvent effects through Polarizable Continuum Model calculations demonstrates significant environmental sensitivity of the electronic transitions [10]. In dimethylformamide solvent, the absorption maximum shifts to longer wavelengths, ranging from 393.07 to 541.02 nm depending on specific substituent patterns. This bathochromic shift reflects stabilization of the excited state relative to the ground state through solvation interactions.
The time-dependent calculations reveal that structural modifications, particularly the introduction of electron-donating or electron-accepting groups, can dramatically alter the electronic spectrum. The hexyl substituent acts as a weak electron-donating group, contributing to modest red-shifts in absorption wavelengths compared to unsubstituted bithiophene [8] [10].
Advanced surface hopping molecular dynamics simulations using the Algebraic Diagrammatic Construction to second order method have revealed the ultrafast deactivation mechanisms of the excited states [12] [9]. Following photoexcitation to higher-lying states, rapid internal conversion processes facilitate population transfer to the S₁ state within the first 100 femtoseconds. This ultrafast relaxation occurs through a cascade of diabatic population transfers among the S₁-S₄-S₅ electronic manifold.
The photostability of 5-hexyl-2,2'-bithiophene exceeds that of the monothiophene unit, with excited-state lifetimes extending to approximately 51 picoseconds for the lowest singlet state [12]. This enhanced stability arises from the distributed π-electron system and reduced susceptibility to photodegradation pathways. The ring puckering mechanism, identified as a critical deactivation pathway in thiophene, becomes less prominent in the bithiophene system due to increased molecular rigidity.
Table 2: Time-Dependent Density Functional Theory Excited State Calculations
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Character | Reference |
|---|---|---|---|---|---|
| S₁ (π-π*) | 3.88 | 320 | 1.91 | HOMO→LUMO (85%) | [11] |
| S₂ (π-π*) | 4.15 | 299 | 1.16 | HOMO→LUMO (98%) | [8] |
| S₃ (π-π*) | 4.40 | 282 | 1.04 | HOMO→LUMO (98%) | [8] |
| S₄ (π-π*) | 4.71 | 263 | 1.54 | HOMO→LUMO (99%) | [8] |
| S₅ (π-π*) | 5.53 | 224 | 1.51 | HOMO→LUMO (99%) | [8] |
The electronic spectrum also encompasses Rydberg transitions, particularly above 5.0 eV, which contribute to the complex absorption profile [13]. The first Rydberg transition (3s character) has been identified at 5.27 eV, while higher-energy Rydberg states overlap with valence π-π* transitions. These diffuse states require extended basis sets incorporating diffuse functions for accurate computational description.
The presence of the hexyl substituent modifies the Rydberg state energies through both inductive effects and conformational changes. The alkyl chain provides additional electron density that can interact with the diffuse Rydberg orbitals, leading to subtle shifts in transition energies and intensities.
The understanding of vibronic coupling effects in 5-hexyl-2,2'-bithiophene requires sophisticated multiconfigurational quantum chemical approaches that account for the simultaneous coupling of electronic and nuclear motions [14] [15] [16]. Complete Active Space Self-Consistent Field calculations, followed by second-order perturbation theory corrections, provide the necessary theoretical framework for describing these complex interactions. The compound exhibits strong vibronic coupling between the first five excited singlet electronic states, particularly along totally symmetric vibrational modes.
The vibronic coupling Hamiltonian for 5-hexyl-2,2'-bithiophene incorporates 18 vibrational degrees of freedom, representing the most significant normal modes that contribute to non-adiabatic coupling [14]. These modes include carbon-carbon stretching vibrations at 1572 cm⁻¹, carbon-sulfur stretching at 1120 cm⁻¹, carbon-hydrogen wagging motions at 850 cm⁻¹, ring puckering modes at 120 cm⁻¹, and inter-ring bending vibrations at 200 cm⁻¹. The coupling strengths vary significantly among these modes, with carbon-carbon and carbon-sulfur stretching vibrations exhibiting the strongest coupling to electronic transitions.
The non-adiabatic coupling between S₁-S₄ and S₁-S₅ electronic states occurs predominantly through totally symmetric modes, resulting in the structureless and broad first absorption band observed experimentally [16]. This coupling mechanism differs fundamentally from the localized coupling patterns observed in smaller aromatic systems. The overlapping S₂, S₃, S₄, and S₅ states form the second absorption band, with their individual contributions modulated by vibronic interactions.
Conical intersections play a crucial role in the excited-state dynamics, facilitating rapid non-radiative transitions between electronic states [9] [14]. Multiple conical intersections have been identified on the potential energy surfaces, particularly involving ring puckering and inter-ring torsional coordinates. These intersection seams provide efficient pathways for internal conversion processes, contributing to the photostability of the compound.
The photorelaxation from highly excited S₅ to the lowest S₁ state occurs through a cascade of diabatic population transfers within approximately 100 femtoseconds [16]. This ultrafast process involves sequential population transfer through intermediate electronic states, driven collectively by carbon-carbon stretching, carbon-sulfur stretching, carbon-hydrogen wagging, ring puckering, and inter-ring bending modes.
Table 3: Vibronic Coupling Parameters
| Vibrational Mode | Frequency (cm⁻¹) | Coupling Strength | Contribution to S₁-S₄ Coupling | Relaxation Timescale (fs) | Reference |
|---|---|---|---|---|---|
| C=C stretching | 1572 | Strong | High | <100 | [14] |
| C-S stretching | 1120 | Strong | High | <100 | [14] |
| C-H wagging | 850 | Medium | Medium | 100-200 | [14] |
| Ring puckering | 120 | Strong | High | <100 | [14] |
| Inter-ring bending | 200 | Medium | Medium | 100-200 | [14] |
The phosphorescence properties of 5-hexyl-2,2'-bithiophene arise from intersystem crossing processes that populate triplet states, followed by radiative decay to the ground state [17] [18] [19]. The compound exhibits room-temperature phosphorescence under specific conditions, particularly when incorporated into rigid host matrices or crystalline environments that suppress non-radiative decay pathways.
The primary intersystem crossing mechanism involves direct S₁ to T₁ transition with an energy gap of approximately 0.18 eV [17]. This process exhibits relatively weak temperature dependence and proceeds with a rate constant of 7×10² s⁻¹, resulting in phosphorescence lifetimes of 3.85 milliseconds under ambient conditions. The hexyl substituent influences the intersystem crossing efficiency through conformational effects and weak spin-orbit coupling modulations.
Thermally activated intersystem crossing represents an alternative pathway, particularly relevant at elevated temperatures [17]. This mechanism involves higher-lying triplet states with energy gaps around 0.35 eV and rate constants reaching 10⁹ s⁻¹. The strong temperature dependence of this pathway enables thermal control of phosphorescence properties, with lifetimes extending to 14.79 milliseconds under optimized conditions.
Vibronic-assisted intersystem crossing provides additional complexity to the phosphorescence mechanisms [19]. This process involves coupling between singlet and triplet states mediated by specific vibrational modes, particularly those that modulate the spin-orbit coupling matrix elements. The resulting rate constants of approximately 10⁸ s⁻¹ and lifetimes of 24.2 nanoseconds to over 100 microseconds depend strongly on the specific vibrational coupling patterns and environmental constraints.
Table 4: Phosphorescence Mechanisms
| Mechanism | Energy Gap (eV) | Rate Constant (s⁻¹) | Temperature Dependence | Lifetime (ms) | Reference |
|---|---|---|---|---|---|
| Direct ISC (S₁→T₁) | 0.18 | 7×10² | Weak | 3.85 | [17] |
| Thermally Activated ISC | 0.35 | 10⁹ | Strong | 14.79 | [17] |
| Vibronic-assisted ISC | 0.25 | 10⁸ | Medium | 24.2 | [19] |
| Spin-orbit coupling | - | 10⁷ | Weak | 39.87 | [19] |
The phosphorescence efficiency and lifetime depend critically on the local environment and intermolecular interactions [17] [18]. In crystalline hosts with halogen bonding networks, the phosphorescence quantum yields can be enhanced significantly through restriction of molecular motions that lead to non-radiative decay. The volumetric packing index, defined as the ratio of Voronoi volume to van der Waals volume, correlates with phosphorescence efficiency, with denser packing generally favoring radiative processes.
Host-guest energy transfer mechanisms can further modulate phosphorescence properties through energy relay processes [17]. Efficient energy transfer from guest molecules to host systems, followed by back-transfer to triplet states, enables manipulation of phosphorescence lifetimes by over three orders of magnitude. These mechanisms rely on resonance between electronic energy levels and can be fine-tuned through molecular design and environmental control.
Corrosive;Acute Toxic